(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C13H13N3O2S |
|---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
(2E)-2-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13N3O2S/c1-2-4-9-5-3-6-10(12(9)18)7-14-16-13-15-11(17)8-19-13/h2-3,5-7,18H,1,4,8H2,(H,15,16,17)/b14-7- |
InChI Key |
KKSDXNUXMFXBOQ-AUWJEWJLSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N\N=C\2/NC(=O)CS2)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NN=C2NC(=O)CS2)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Hydroxy-3-(prop-2-en-1-yl)benzaldehyde with Thiosemicarbazide
The synthesis begins with the formation of the hydrazone intermediate via condensation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde (19 ) with thiosemicarbazide (1 –7 ) under acidic conditions. Refluxing equimolar quantities of the aldehyde and thiosemicarbazide in anhydrous ethanol with glacial acetic acid (0.5–2 hours) yields the corresponding hydrazone (8 –40 ). The allyl substituent on the benzaldehyde moiety remains intact under these mild conditions, as evidenced by preserved H-NMR signals at δ 5.1–5.3 ppm (allylic protons) and δ 6.2–6.4 ppm (vinyl protons).
Table 1: Optimization of Hydrazone Formation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Glacial AcOH | Ethanol | 80 | 1.5 | 78 |
| BF₃·OEt₂ | CH₂Cl₂ | 0 | 3 | 85 |
| Nano-CdZr₄(PO₄)₆ | H₂O/EtOH | 25 | 2 | 92 |
The use of nano-CdZr₄(PO₄)₆ as a catalyst enhances reaction efficiency (92% yield) by activating the aldehyde’s carbonyl group and stabilizing the imine intermediate through surface interactions.
Cyclization to Thiazolidin-4-one Core
Ethyl Bromoacetate-Mediated Cyclization
The hydrazone intermediate undergoes cyclization with ethyl bromoacetate in anhydrous ethanol under basic conditions (anhydrous sodium acetate) to form the thiazolidin-4-one ring. The reaction proceeds via nucleophilic attack of the thiosemicarbazone’s sulfur atom on the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization and elimination of ethanol.
Mechanistic Pathway:
-
Nucleophilic Attack : Thiosemicarbazone’s sulfur attacks ethyl bromoacetate’s α-carbon, forming a thioether intermediate.
-
Cyclization : The amine group attacks the carbonyl carbon, closing the five-membered thiazolidinone ring.
-
Tautomerization : The (2Z,2E) configuration is stabilized by conjugation with the hydrazone’s π-system.
Thia-Michael Addition Approach
An alternative route employs maleic anhydride as a Michael acceptor in a thia-Michael addition. The hydrazone’s sulfur atom adds to the α,β-unsaturated carbonyl of maleic anhydride, followed by cyclodehydration to yield the thiazolidin-4-one. This method avoids halogenated reagents but requires stringent moisture control.
Stereochemical Control and Configuration Analysis
The (2Z,2E) stereochemistry is dictated by reaction conditions:
-
Acidic Conditions : Promote E-configuration in the hydrazone via protonation of the imine nitrogen.
-
Base-Catalyzed Cyclization : Favor Z-configuration at the thiazolidinone’s exocyclic double bond through kinetic control.
Table 2: Stereochemical Outcomes Under Varied Conditions
| Condition | Hydrazone Configuration | Thiazolidinone Configuration |
|---|---|---|
| Glacial AcOH, 80°C | E | Z |
| Et₃N, RT | Z | E |
| Nano-Catalyst, 25°C | E | Z |
Nano-CdZr₄(PO₄)⁶ achieves high stereoselectivity (de > 99%) by restricting rotational freedom during cyclization.
Catalytic Systems and Green Chemistry Approaches
Nano-CdZr₄(PO₄)⁶ Catalysis
The retrievable nano-catalyst CdZr₄(PO₄)⁶ provides a high-surface-area platform for tandem condensation-cyclization reactions. Key advantages include:
Lewis Acid Catalysis (BF₃·OEt₂)
BF₃·OEt₂ accelerates hydrazone formation at 0°C by polarizing the aldehyde’s carbonyl group, achieving 85% yield in dichloromethane. However, this method requires rigorous anhydrous conditions.
Purification and Characterization
Recrystallization Solvents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and prop-2-en-1-yl groups.
Reduction: Reduction reactions can target the hydrazinylidene and thiazolidinone moieties.
Substitution: The aromatic ring and thiazolidinone core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are being investigated in the treatment of various diseases. Its interactions with enzymes and receptors are of particular interest in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structure can be compared to the following analogs:
- Substituent Effects: The 2-hydroxy-3-propenylphenyl group in the target compound introduces both hydrogen-bonding capacity (via the hydroxyl) and steric bulk (via the propenyl group), which may influence receptor binding or solubility compared to simpler substituents like methyl or bromo . The hydrazinylidene-thiazolidinone core is common across analogs, but planarity and conjugation vary with substituents. For example, the bromophenyl derivative shows elongated bond lengths (e.g., C–Br: ~1.89 Å) that may affect packing in crystal lattices .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one, and what parameters critically influence yield?
- Methodological Answer : The synthesis typically involves a two-step process: (1) Condensation of 2-hydroxy-3-(prop-2-en-1-yl)benzaldehyde with thiosemicarbazide to form a hydrazone intermediate, followed by (2) cyclization with chloroacetic acid under basic conditions. Critical parameters include temperature (60–80°C for condensation, reflux for cyclization), pH (neutral for condensation, alkaline for cyclization), and solvent choice (e.g., ethanol or DMF). Yield optimization requires purification via recrystallization or column chromatography .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying hydrazone and thiazolidinone moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software) resolves stereochemistry and crystallographic packing. Thin-layer chromatography (TLC) monitors reaction progress .
Q. What are the primary biological targets of this compound, and how can researchers validate these interactions experimentally?
- Methodological Answer : Preliminary studies suggest enzyme inhibition (e.g., bacterial dihydrofolate reductase) and receptor modulation (e.g., apoptosis-inducing pathways in cancer cells). Validation methods include:
- In vitro enzyme inhibition assays (IC₅₀ determination).
- Cell viability assays (MTT/XTT) for anticancer activity.
- Molecular docking studies to predict binding affinities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines) or compound purity. Strategies include:
- Replicating assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Cross-validating results with orthogonal methods (e.g., fluorescence-based assays vs. calorimetry).
- Structural analysis (e.g., crystallography) to confirm active conformers .
Q. What computational approaches are effective in studying this compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) optimizes ground-state geometry, while molecular dynamics simulations predict binding stability. Pharmacophore modeling identifies critical interaction sites. Software tools like AutoDock Vina and Schrödinger Suite are recommended for docking studies. Cross-reference results with experimental data (e.g., crystallographic poses from SHELX-refined structures) .
Q. How can data reproducibility challenges in synthesis be addressed?
- Methodological Answer : Reproducibility issues often stem from uncontrolled variables (e.g., trace moisture in solvents). Mitigation strategies:
- Use anhydrous solvents and inert atmospheres (N₂/Ar).
- Document reaction parameters rigorously (e.g., ramp rates, stirring speed).
- Employ High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% by area normalization) .
Q. What strategies are recommended for designing derivatives with enhanced bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying substituents:
- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Replace the allyl group with bioisosteres (e.g., propargyl) to improve metabolic stability.
- Use click chemistry for rapid diversification of the hydrazone moiety .
Q. How should researchers handle the compound’s instability under specific experimental conditions?
- Methodological Answer : Instability in aqueous media (pH-dependent hydrolysis) can be managed by:
- Storing the compound in anhydrous DMSO at -20°C.
- Conducting time-stability studies via UV-Vis spectroscopy to determine degradation kinetics.
- Using prodrug strategies (e.g., ester prodrugs) for in vivo applications .
Q. What comparative frameworks are used to evaluate this compound against analogous thiazolidinones?
- Methodological Answer : Benchmark against analogs (e.g., 5-benzylidene-thiazolidinones) via:
- Pharmacological profiling (e.g., comparative IC₅₀ values against shared targets).
- Computational similarity scoring (Tanimoto coefficients based on molecular descriptors).
- Thermodynamic solubility and permeability assays (e.g., PAMPA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
